molecular formula C12H18N2S B1518819 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline CAS No. 1042633-61-3

2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline

Cat. No.: B1518819
CAS No.: 1042633-61-3
M. Wt: 222.35 g/mol
InChI Key: WWXYCVPEPZEQQB-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline is a chemical compound with the molecular formula C₁₂H₁₈N₂S. It is characterized by a benzene ring substituted with a methyl group and a thiomorpholine moiety. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline typically involves the following steps:

  • Starting Materials: Aniline and thiomorpholine derivatives are used as starting materials.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent, such as ethanol or methanol.

  • Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are employed.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals and as a reference standard in drug testing.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-(thiomorpholin-4-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Methyl-5-(morpholin-4-ylmethyl)aniline

  • 2-Methyl-5-(piperidin-4-ylmethyl)aniline

  • 2-Methyl-5-(pyrrolidin-4-ylmethyl)aniline

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Properties

IUPAC Name

2-methyl-5-(thiomorpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXYCVPEPZEQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCSCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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